5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is a thiadiazole derivative Similar thiadiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Some thiadiazole derivatives have been found to inhibit mitochondrial hca va/vb isoforms, leading to a reduction in body weight through interaction with lipid metabolism .
Result of Action
It is known that thiadiazole derivatives can have a variety of effects, including antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to inhibit the corrosion of brass in sea water samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of pivaloyl chloride with thiosemicarbazide. The reaction is carried out under controlled conditions, often involving the use of solvents like methanol and inert gases such as nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used as a corrosion inhibitor for metals and as an additive in lubricants.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-tert-butyl-1,3,4-thiadiazole
- 5-tert-butyl-1,3,4-thiadiazol-2-amine
- 2-amino-5-methyl-1,3,4-thiadiazole
Uniqueness
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the sulfonamide group enhances its solubility in water and its ability to interact with biological molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S2/c1-6(2,3)10-14(11,12)5-9-8-4(7)13-5/h10H,1-3H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNYBXXSVFQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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